molecular formula C27H22F3N3O5 B15040056 3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15040056
M. Wt: 525.5 g/mol
InChI Key: VHXAOBMYKVBQTF-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, furan, and trifluoroacetyl

Preparation Methods

The synthesis of 3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core dibenzo[b,e][1,4]diazepin-1-one structure, followed by the introduction of the furan and nitrophenyl groups. The final step involves the addition of the trifluoroacetyl group under controlled conditions to ensure the stability of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the furan and trifluoroacetyl groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepin-1-one derivatives with different substituents. For example:

    3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: Unique due to the presence of the trifluoroacetyl group.

    3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE: Similar structure but with different functional groups.

These comparisons highlight the uniqueness of 3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE and its potential for various applications.

Properties

Molecular Formula

C27H22F3N3O5

Molecular Weight

525.5 g/mol

IUPAC Name

9,9-dimethyl-6-[5-(2-nitrophenyl)furan-2-yl]-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22F3N3O5/c1-26(2)13-17-23(20(34)14-26)24(22-12-11-21(38-22)15-7-3-5-9-18(15)33(36)37)32(25(35)27(28,29)30)19-10-6-4-8-16(19)31-17/h3-12,24,31H,13-14H2,1-2H3

InChI Key

VHXAOBMYKVBQTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C(F)(F)F)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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